2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate
Description
2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate is a sulfonate ester featuring a trichlorophenyl group linked to a 4-fluorobenzenesulfonate moiety. This compound belongs to a class of aryl sulfonates characterized by halogen substituents, which influence their electronic properties, stability, and reactivity.
Its structural features make it relevant in organic synthesis, particularly in the development of sulfonamides or as intermediates in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 4-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3FO3S/c13-7-5-10(14)12(11(15)6-7)19-20(17,18)9-3-1-8(16)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXQJFBOZVITBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248461 | |
| Record name | 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-37-1 | |
| Record name | 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate (TCFBS) is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of TCFBS, including its antimicrobial, anticancer, and anti-thrombolytic properties. Additionally, we will explore its mechanisms of action and potential therapeutic applications through detailed research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₆Cl₃FO₃S
- Molecular Weight : 325.58 g/mol
- CAS Number : 1171919-37-1
The compound features a trichlorophenyl group attached to a fluorobenzenesulfonate moiety, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that TCFBS exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
TCFBS has been investigated for its potential anticancer effects. Studies show that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: In Vitro Anticancer Activity
In vitro studies demonstrated that TCFBS inhibited the proliferation of various cancer cell lines:
- HeLa (cervical cancer) : IC₅₀ = 15 µM
- MCF-7 (breast cancer) : IC₅₀ = 20 µM
- A549 (lung cancer) : IC₅₀ = 18 µM
These findings suggest that TCFBS may act as a potential lead in cancer drug development.
Anti-thrombolytic Activity
The compound has also been explored for its anti-thrombolytic properties, which could be beneficial in preventing blood clots. In vitro assays indicated that TCFBS significantly inhibited platelet aggregation.
Table 2: Anti-thrombolytic Activity Data
| Assay Type | Result | Reference |
|---|---|---|
| Platelet Aggregation | Inhibition at 50 µM | |
| Clotting Time | Increased by 25% compared to control |
The biological activity of TCFBS is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : TCFBS acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : It may bind to receptors involved in apoptosis signaling pathways, facilitating programmed cell death in cancer cells.
Research Applications
The versatility of TCFBS extends beyond antimicrobial and anticancer applications:
- Synthesis of Complex Organic Molecules : Used as a building block in organic synthesis.
- Development of Therapeutic Agents : Explored for potential therapeutic applications in various diseases due to its broad biological activity profile.
Scientific Research Applications
Organic Synthesis
2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate serves as an important intermediate in organic synthesis. It is utilized in the formation of sulfonamides and other biologically active compounds. The sulfonamide unit is crucial in pharmaceuticals, particularly antibiotics, due to its efficacy against bacterial infections .
Proteomics
In proteomics, this compound acts as a biochemical reagent for studying protein interactions and modifications. Its ability to selectively modify amino acid residues makes it valuable in understanding protein function and dynamics.
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial and cytotoxic effects against various cancer cell lines. The mechanism of action may involve enzyme inhibition or disruption of cellular membranes.
Research indicates that this compound displays several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : In vitro studies demonstrate dose-dependent cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The sulfonate group may interact with enzymes, potentially inhibiting their activity.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of chlorinated phenyl compounds against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound displayed significant inhibition zones, indicating strong antimicrobial properties.
Cytotoxic Effects on Cancer Cells
In vitro assays conducted on human breast cancer cell lines revealed that exposure to varying concentrations resulted in cytotoxicity with IC50 values suggesting potential for development as an anticancer agent. The proposed mechanisms include:
- Membrane disruption leading to cell lysis.
- Interaction with enzymes affecting cellular signaling pathways.
- Induction of reactive oxygen species (ROS) leading to oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 2,4,6-trichlorophenyl 4-fluorobenzenesulfonate and related sulfonate esters:
*Calculated based on formula C₁₂H₇Cl₃FO₃S.
Key Observations:
- Electron-Withdrawing Effects: The trichlorophenyl group in this compound enhances stability against nucleophilic attack compared to less halogenated analogs. This contrasts with 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, where the trifluoroethyl group increases solubility in non-polar media .
- Reactivity: TCPC (2,4,6-trichlorophenyl chlorosulfate) serves as a reactive intermediate for synthesizing sulfonate esters, including the target compound, via organozinc-mediated coupling . The 4-fluoro group in the benzenesulfonate may further direct regioselectivity in subsequent reactions.
- Functional Applications : While TTM-1Cz focuses on luminescence due to its radical structure , the target compound’s sulfonate functionality suggests utility in sulfonamide drug synthesis, akin to TCPC-derived pyridine-2-sulfonates .
Physicochemical Properties
- Solubility: The 4-fluorobenzenesulfonate group likely increases water solubility relative to non-fluorinated analogs like TCPC. However, the trichlorophenyl moiety counteracts this by introducing hydrophobicity.
- Thermal Stability : Halogenation typically enhances thermal stability. The trichlorophenyl group in the target compound may confer higher decomposition temperatures compared to methyl- or trifluoroethyl-substituted sulfonates .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of an aryl sulfonate ester by coupling a sulfonyl chloride derivative of 4-fluorobenzenesulfonic acid with 2,4,6-trichlorophenol. This is a classical electrophilic aromatic substitution and nucleophilic substitution reaction sequence commonly used for sulfonate ester formation.
Key Reaction Steps
Preparation of 4-fluorobenzenesulfonyl chloride : The sulfonyl chloride is usually prepared by chlorosulfonation of 4-fluorobenzene or by conversion of 4-fluorobenzenesulfonic acid using reagents such as thionyl chloride (SOCl₂).
Coupling with 2,4,6-trichlorophenol : The 2,4,6-trichlorophenol acts as a nucleophile attacking the sulfonyl chloride to form the sulfonate ester bond. This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid generated and to drive the reaction to completion.
Purification : The crude product is purified by recrystallization or chromatography to obtain the target compound with high purity.
Detailed Reaction Conditions
- Reagents : 2,4,6-trichlorophenol, 4-fluorobenzenesulfonyl chloride, base (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane, THF).
- Temperature : Typically maintained between 0°C to room temperature to control reaction rate and minimize side reactions.
- Reaction Time : Several hours (usually 2–6 hours) depending on scale and conditions.
- Stoichiometry : Equimolar or slight excess of 2,4,6-trichlorophenol to ensure complete conversion of sulfonyl chloride.
Alternative Synthetic Routes
Though the direct coupling method is standard, alternative approaches include:
- Electrophilic Aromatic Substitution : Direct sulfonation of 2,4,6-trichlorophenol with fluorobenzenesulfonic acid derivatives under acidic conditions, though this is less common due to regioselectivity challenges.
- Use of Aryl Grignard Reagents : Aryl Grignard reagents derived from 2,4,6-trichlorophenyl halides can be reacted with sulfonate derivatives or sulfonyl chlorides to form sulfonate esters, as described in triarylsulfonium salt synthesis patents. This method allows functional group tolerance and introduction of substituents but requires careful control of moisture and temperature.
Research Findings and Reaction Kinetics
- The reaction kinetics for the formation of 2,4,6-trichlorophenyl sulfonate esters generally follow first-order kinetics with respect to the concentration of the nucleophile (2,4,6-trichlorophenol) or electrophile (sulfonyl chloride).
- Optimal yields are obtained by controlling the stoichiometry and reaction temperature to avoid side reactions such as hydrolysis or polysulfonation.
- The presence of electron-withdrawing groups (chlorine atoms) on the phenol ring increases the acidity of the phenolic proton, facilitating nucleophilic attack on the sulfonyl chloride.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting materials | 2,4,6-Trichlorophenol, 4-fluorobenzenesulfonyl chloride | Purity >98% recommended |
| Solvent | Dichloromethane, THF | Dry solvent preferred |
| Base | Pyridine, Triethylamine | Used to neutralize HCl |
| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |
| Reaction time | 2 to 6 hours | Monitored by TLC or HPLC |
| Molar ratio (phenol: sulfonyl chloride) | 1:1 to 1.2:1 | Slight excess phenol improves yield |
| Yield | 70% to 90% | Depends on purification method |
| Purification method | Recrystallization, column chromatography | To achieve >98% purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
